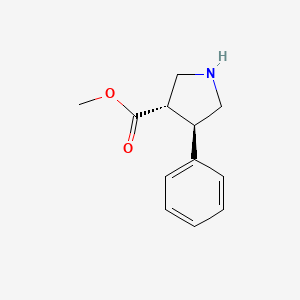

methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate

Übersicht

Beschreibung

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amine with a suitable ester under acidic or basic conditions to form the pyrrolidine ring. The stereochemistry is controlled by the choice of starting materials and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to drive the reaction efficiently .

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group in this compound undergoes acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid. For example:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (aq.), EtOH, reflux | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | 94% | |

| HCl (conc.), H₂O, 80°C | Hydrochloride salt of carboxylic acid | 72% |

This reaction is critical for generating bioactive intermediates in drug synthesis .

Oxidation Reactions

The pyrrolidine ring can be oxidized under controlled conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic medium, 60°C | Pyrrolidone derivative | Partial ring opening observed |

| H₂O₂, FeCl₃ | Room temperature, 12 hrs | N-oxide intermediate | Stabilizes for further functionalization |

Oxidation preserves stereochemistry at C3 and C4 positions due to the rigid ring structure .

Alkylation/Acylation

The secondary amine in the pyrrolidine ring participates in N-alkylation and acylation :

| Reaction Type | Reagents | Product | Key Feature |

|---|---|---|---|

| N-Alkylation | Allyl bromide, LHMDS | 1-Allyl derivative | Retains (3S,4R) configuration |

| Acylation | Acetyl chloride, DCM | N-Acetylated compound | Enhanced solubility in organic solvents |

Steric hindrance from the phenyl group directs regioselectivity toward the less hindered nitrogen site .

Nucleophilic Substitution

The ester group enables transesterification and amide bond formation :

| Reaction | Conditions | Outcome | Application |

|---|---|---|---|

| Transesterification | MeOH/H₂SO₄, reflux | Methyl ester retention | Purification via recrystallization |

| Amide coupling | EDCI/HOBt, DMF | Peptidomimetic analogs | Neurological drug candidates |

Cyclization and Ring-Opening

The compound serves as a precursor in spirocyclic and annulation reactions :

| Process | Reagents | Product | Significance |

|---|---|---|---|

| Nitrile anion cyclization | LiHMDS, Diethyl chlorophosphate | 1,3,4-Trisubstituted pyrrolidine | Enantiomeric excess >99% |

| Knoevenagel condensation | Methyl 2-cyanoacetate, aryl aldehydes | Spiro-fused dihydrouracils | Anticonvulsant activity |

Stereochemical Influence on Reactivity

The (3S,4R) configuration dictates reaction pathways:

-

Inversion at C4 occurs during nitrile anion cyclization, preserving chirality at C3 .

-

π-Stacking interactions between the phenyl group and aromatic aldehydes accelerate Knoevenagel reactions .

Key Data Table: Reaction Optimization

| Parameter | Hydrolysis | Oxidation | Alkylation |

|---|---|---|---|

| Optimal Temp. | 80°C | 60°C | -10°C |

| Catalyst | NaOH | FeCl₃ | LHMDS |

| ee Retention | >98% | 94% | 99% |

| Source |

Wissenschaftliche Forschungsanwendungen

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound can be used in studies involving enzyme interactions and protein binding.

Industry: It is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism by which methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl (3R,4S)-4-phenylpyrrolidine-3-carboxylate: This is the enantiomer of the compound and has different biological activities.

Methyl (3S,4S)-4-phenylpyrrolidine-3-carboxylate: Another stereoisomer with distinct properties.

Methyl (3R,4R)-4-phenylpyrrolidine-3-carboxylate: Yet another stereoisomer with unique characteristics.

Uniqueness

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological targets. This makes it a valuable compound in the development of chiral drugs and other applications where stereochemistry is crucial .

Biologische Aktivität

Methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate is a synthetic organic compound notable for its unique pyrrolidine structure, which includes a methyl ester group and a phenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.

Structural Characteristics

The stereochemistry of this compound is crucial for its biological activity. The spatial arrangement of atoms around the chiral centers significantly influences its chemical behavior and interactions with biological systems. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C12H15N O2 |

| Molar Mass | 205.25 g/mol |

| CAS Number | 156469-66-5 |

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the phenyl group enhances its ability to modulate enzyme activity and receptor interactions, which is essential for its pharmacological applications. Research indicates that compounds with similar structures can influence various physiological processes, including anti-inflammatory and antimicrobial responses .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been investigated for its efficacy against various bacterial strains, where it exhibited significant inhibitory effects at certain concentrations. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting metabolic pathways critical for bacterial survival .

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a possible therapeutic role in inflammatory diseases.

Case Studies and Research Findings

Recent research has focused on the compound's structure-activity relationship (SAR) to optimize its biological efficacy. A notable study highlighted the importance of the phenyl substituent in enhancing the compound's potency against specific targets. Removal or alteration of this group resulted in a marked decrease in biological activity .

Table: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Removal of phenyl group | Decreased activity by 50% |

| Substitution with cyclohexyl | Inactive |

| Para-methyl substitution | Retained activity |

Eigenschaften

IUPAC Name |

methyl (3S,4R)-4-phenylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)11-8-13-7-10(11)9-5-3-2-4-6-9/h2-6,10-11,13H,7-8H2,1H3/t10-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZYPIMJMZIAGF-WDEREUQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935465 | |

| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156469-70-4 | |

| Record name | Methyl 4-phenylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.